molecular formula C28H36N2O7 B14428652 1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate CAS No. 78467-49-9

1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate

Cat. No.: B14428652
CAS No.: 78467-49-9
M. Wt: 512.6 g/mol
InChI Key: KVMMIMBZTYFQKN-UHFFFAOYSA-N
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Description

1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate likely involves multiple steps, including the formation of the piperidyl and carbostyril moieties, followed by their coupling. Typical reaction conditions might include:

    Reagents: Ethylating agents, hydroxy compounds, benzyl chloride, piperidine, and oxalic acid.

    Conditions: Controlled temperature, pH, and solvent systems such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:

    Continuous flow reactors: To ensure consistent reaction conditions.

    Purification techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate may undergo various chemical reactions, including:

    Oxidation: Using agents like potassium permanganate or hydrogen peroxide.

    Reduction: With reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, substituted analogs, and various intermediates.

Scientific Research Applications

Chemistry

    Synthesis of analogs: For structure-activity relationship studies.

    Catalysis: As a potential ligand in catalytic reactions.

Biology

    Pharmacology: Potential use as a drug candidate for various therapeutic targets.

    Biochemistry: Studying its interaction with enzymes and receptors.

Medicine

    Drug development: Investigating its efficacy and safety as a pharmaceutical agent.

    Diagnostics: Potential use in imaging or as a biomarker.

Industry

    Materials science: As a precursor for advanced materials.

    Chemical manufacturing: In the production of specialty chemicals.

Mechanism of Action

The mechanism of action for 1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Binding to receptors: Such as G-protein coupled receptors or ion channels.

    Enzyme inhibition: Blocking the activity of specific enzymes.

    Signal transduction pathways: Modulating intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3,4-dihydrocarbostyril: A simpler analog with potential pharmacological activity.

    4-Benzylpiperidine: A related compound with known biological effects.

Uniqueness

1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate’s unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets, making it a valuable compound for further research.

Properties

CAS No.

78467-49-9

Molecular Formula

C28H36N2O7

Molecular Weight

512.6 g/mol

IUPAC Name

5-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy]-1-ethyl-3,4-dihydroquinolin-2-one;oxalic acid

InChI

InChI=1S/C26H34N2O3.C2H2O4/c1-2-28-24-9-6-10-25(23(24)11-12-26(28)30)31-19-22(29)18-27-15-13-21(14-16-27)17-20-7-4-3-5-8-20;3-1(4)2(5)6/h3-10,21-22,29H,2,11-19H2,1H3;(H,3,4)(H,5,6)

InChI Key

KVMMIMBZTYFQKN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC=C2OCC(CN3CCC(CC3)CC4=CC=CC=C4)O.C(=O)(C(=O)O)O

Origin of Product

United States

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